N-acetyl-D-galactosaminic acid

Description

Historical Context and Discovery within Glycobiology Research

The field of glycobiology, which focuses on the study of carbohydrates and their roles in biological systems, began to emerge as a distinct discipline in the mid-20th century. numberanalytics.com The term "glycobiology" itself was coined in the late 1980s to reflect the convergence of traditional carbohydrate chemistry with modern cell and molecular biology. nih.govnih.gov Initially, carbohydrates were primarily viewed as sources of energy and structural materials. nih.gov However, the discovery of their importance in cellular processes like cell signaling and adhesion propelled the growth of glycobiology research. numberanalytics.com

The study of specific monosaccharides like N-acetyl-D-galactosamine gained momentum as analytical techniques advanced, allowing for more detailed investigation of complex carbohydrate structures and their functions. numberanalytics.com Research into the metabolism of D-galactosamine and N-acetyl-D-galactosamine in the mid-20th century, for instance, began to elucidate the pathways by which these sugars are utilized in biological systems, identifying key intermediates like N-acetylgalactosamine 1-phosphate and UDP-N-acetylgalactosamine. portlandpress.com These foundational studies paved the way for a deeper understanding of the integral role of GalNAc in the broader context of glycobiology.

Academic Significance and Pervasiveness in Biological Systems Research

N-acetyl-D-galactosamine is a monosaccharide of significant interest in the field of glycoscience due to its widespread presence and critical functions in biological systems. chemimpex.com It serves as a key building block in the synthesis of complex carbohydrates, including glycoproteins and glycosaminoglycans, which are vital for cellular communication and maintaining tissue structure. chemimpex.com

One of the most notable roles of GalNAc is in the process of O-linked glycosylation, where it is typically the first sugar attached to serine or threonine residues of proteins. mpbio.comvulcanchem.com This initial step is fundamental to the formation of mucin-type O-glycans, which are abundant in the protective mucus layers of the respiratory and gastrointestinal tracts and play roles in host-microbe interactions. nih.gov The structure and density of these O-glycans can influence protein stability, function, and recognition by other molecules. researchgate.net

Furthermore, GalNAc is a key component of the blood group A antigen, highlighting its importance in immunology. wikipedia.org Its presence on the surface of cells also makes it a target for intercellular communication and recognition. wikipedia.org In the liver, GalNAc-containing structures are specifically recognized by asialoglycoprotein receptors on hepatocytes, a characteristic that is being explored for targeted drug delivery. wikipedia.orgfrontiersin.org The diverse and critical functions of GalNAc underscore its academic significance and its pervasive role in biological systems.

Conceptual Frameworks for Investigating N-Acetyl-D-Galactosaminic Acid

The investigation of N-acetyl-D-galactosamine is approached through several conceptual and technological frameworks that have evolved with our understanding of glycobiology. A central concept is the template-free nature of glycan biosynthesis, which, unlike DNA to protein synthesis, is not directly coded in the genome. nih.gov Instead, the synthesis of GalNAc-containing glycans is controlled by a complex interplay of glycosyltransferases, glycosidases, and the availability of sugar nucleotide donors. nih.gov

Key research approaches include:

Genetic and Cellular Studies: The use of cultured animal cells with specific defects in glycan biosynthesis pathways has been invaluable in dissecting the steps of glycosylation. nih.gov These studies help to understand the function of specific glycans by observing the consequences of their absence or alteration.

Structural Glycobiology: Techniques like X-ray crystallography and NMR spectroscopy are used to determine the three-dimensional structures of GalNAc-containing molecules and their complexes with proteins like lectins and antibodies. nih.gov This provides insights into the molecular basis of recognition and function.

Mass Spectrometry: Advanced mass spectrometry techniques have been instrumental in high-throughput O-glycoproteomics, allowing for comprehensive mapping of O-glycosylation sites and the structures of the attached glycans. nih.gov

Chemical Synthesis and Glycoengineering: The chemical synthesis of specific GalNAc-containing oligosaccharides and glycoconjugates allows for detailed functional studies. frontiersin.org Glycoengineering, which involves modifying the glycosylation pathways in cells, is another powerful tool to study the roles of specific glycan structures. nih.gov

These frameworks, from the molecular and genetic to the systemic, provide a multi-faceted approach to understanding the complex roles of N-acetyl-D-galactosamine in health and disease.

Biochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C8H15NO6 | wikipedia.org |

| Molar Mass | 221.21 g/mol | wikipedia.org |

| Melting Point | 172 to 173 °C (342 to 343 °F; 445 to 446 K) | wikipedia.org |

| Appearance | White crystalline powder | cymitquimica.com |

| Solubility | Soluble in water | cymitquimica.com |

Key Roles of this compound in Cellular Processes

| Cellular Process | Description of GalNAc's Role | Key Findings/Implications | Source |

| O-linked Glycosylation | GalNAc is the initial sugar attached to serine or threonine residues in the synthesis of mucin-type O-glycans. | This process is crucial for protein folding, stability, and function. Aberrant O-glycosylation is linked to diseases like cancer. | oup.com |

| Cellular Recognition | As a terminal sugar on glycoproteins and glycolipids, GalNAc is involved in cell-cell and cell-matrix interactions. | It is essential for intercellular communication and is a component of the blood group A antigen. | cymitquimica.comwikipedia.org |

| Cell Signaling | GalNAc-containing glycans can modulate the activity of signaling receptors. | Altered glycosylation can impact signaling pathways such as the AKT/mTOR pathway, which is often dysregulated in cancer. | oup.com |

| Hepatocyte Targeting | The asialoglycoprotein receptor on liver cells specifically recognizes and binds to GalNAc. | This interaction is being leveraged for the targeted delivery of therapeutics, such as antisense oligonucleotides and siRNAs, to the liver. | wikipedia.org |

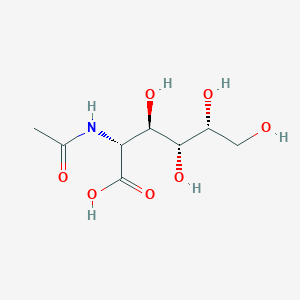

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO7 |

|---|---|

Molecular Weight |

237.21 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-2-acetamido-3,4,5,6-tetrahydroxyhexanoic acid |

InChI |

InChI=1S/C8H15NO7/c1-3(11)9-5(8(15)16)7(14)6(13)4(12)2-10/h4-7,10,12-14H,2H2,1H3,(H,9,11)(H,15,16)/t4-,5-,6+,7-/m1/s1 |

InChI Key |

LZKNVSNNPRQZJB-MVIOUDGNSA-N |

Isomeric SMILES |

CC(=O)N[C@H]([C@H]([C@H]([C@@H](CO)O)O)O)C(=O)O |

Canonical SMILES |

CC(=O)NC(C(C(C(CO)O)O)O)C(=O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of N Acetyl D Galactosaminic Acid

Enzymatic Pathways for N-Acetyl-D-Galactosamine Synthesis

The formation of N-acetyl-D-galactosamine is intrinsically linked to the biosynthesis of its activated nucleotide sugar form, UDP-N-acetyl-D-galactosamine (UDP-GalNAc). This activated donor molecule is essential for the transfer of GalNAc moieties to various macromolecules. The primary pathway for UDP-GalNAc synthesis involves the epimerization of UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), a readily available precursor in most organisms.

UDP-N-acetyl-D-glucosamine 4-Epimerase Activity in N-Acetyl-D-Galactosamine Formation

The key enzymatic step in the de novo synthesis of UDP-GalNAc is catalyzed by UDP-N-acetyl-D-glucosamine 4-epimerase. This enzyme facilitates the reversible conversion of UDP-GlcNAc to UDP-GalNAc by altering the stereochemistry at the fourth carbon position of the hexosamine ring. This epimerization reaction is a critical control point in the biosynthesis of GalNAc-containing glycoconjugates. The activity of this epimerase ensures a balanced supply of both UDP-GlcNAc and UDP-GalNAc, which are required for the synthesis of various complex carbohydrates.

Kinase-Mediated Phosphorylation in Nucleotide Sugar Precursor Synthesis

In a salvage pathway, free N-acetyl-D-galactosamine can be utilized through the action of a specific kinase. GalNAc kinase catalyzes the phosphorylation of GalNAc at the first carbon position, yielding N-acetyl-D-galactosamine-1-phosphate. This phosphorylation step is crucial for trapping GalNAc within the cell and activating it for subsequent conversion to the nucleotide sugar form.

Pyrophosphorylase Activity in UDP-N-Acetyl-D-Galactosamine Generation

Following the kinase-mediated phosphorylation, N-acetyl-D-galactosamine-1-phosphate serves as a substrate for UDP-N-acetyl-D-galactosamine pyrophosphorylase. This enzyme catalyzes the reaction between N-acetyl-D-galactosamine-1-phosphate and UTP (uridine triphosphate) to produce UDP-N-acetyl-D-galactosamine and pyrophosphate. This reaction is a critical step in committing the GalNAc moiety to the pool of activated sugar donors for glycosylation reactions. nih.govnih.gov

| Enzyme | Substrate(s) | Product(s) | Pathway |

| UDP-N-acetyl-D-glucosamine 4-epimerase | UDP-N-acetyl-D-glucosamine | UDP-N-acetyl-D-galactosamine | De novo synthesis |

| N-acetyl-D-galactosamine kinase | N-acetyl-D-galactosamine, ATP | N-acetyl-D-galactosamine-1-phosphate, ADP | Salvage pathway |

| UDP-N-acetyl-D-galactosamine pyrophosphorylase | N-acetyl-D-galactosamine-1-phosphate, UTP | UDP-N-acetyl-D-galactosamine, Pyrophosphate | Salvage pathway |

Intermediary Metabolism of N-Acetyl-D-Galactosaminic Acid and Derivatives

Once synthesized, N-acetyl-D-galactosamine and its derivatives can be incorporated into various macromolecules or catabolized to provide the cell with carbon and nitrogen. The metabolic pathways for GalNAc utilization exhibit variations between prokaryotic and eukaryotic systems.

N-Acetyl-D-Galactosamine Metabolism in Prokaryotic Systems

In many bacteria, the catabolism of N-acetyl-D-galactosamine is governed by a specific set of genes, often organized in an operon referred to as the aga operon. The utilization of GalNAc as a carbon and nitrogen source involves a series of enzymatic steps. For instance, in Escherichia coli, GalNAc can be transported into the cell and then phosphorylated to N-acetyl-D-galactosamine-6-phosphate. umaryland.edu This intermediate is subsequently deacetylated and isomerized to enter the central glycolytic pathway. The specific enzymes and regulatory mechanisms can differ between bacterial species, reflecting adaptations to their respective environments and the availability of different nutrient sources.

| Organism | Key Metabolic Intermediate | Subsequent Fate |

| Escherichia coli | N-acetyl-D-galactosamine-6-phosphate | Deacetylation and entry into glycolysis |

| Shewanella species | Varies | Catabolism for carbon and nitrogen |

N-Acetyl-D-Galactosamine Metabolism in Eukaryotic Systems

In eukaryotic organisms, the metabolism of N-acetyl-D-galactosamine is closely integrated with the pathways of galactose metabolism. Following its uptake or generation from the breakdown of glycoconjugates, GalNAc can be phosphorylated by GalNAc kinase. The resulting N-acetyl-D-galactosamine-1-phosphate can then be converted to UDP-GalNAc, which serves as a donor for glycosylation reactions. Alternatively, intermediates of GalNAc metabolism can be converted to intermediates of glucose metabolism and enter glycolysis. For example, studies in rat liver have shown that intermediates of D-galactosamine and N-acetyl-D-galactosamine metabolism can be converted into UDP-glucosamine, UDP-galactosamine, and ultimately incorporated into glycogen. nih.govnih.gov

| Organism/System | Key Metabolic Process | Products/Fates |

| Rat Liver | Integration with galactose metabolism | UDP-glucosamine, UDP-galactosamine, incorporation into glycogen |

| General Eukaryotic | Phosphorylation and conversion to UDP-GalNAc | Glycosylation reactions, entry into glycolysis |

Role of N-Acetyl-D-Galactosamine in Nucleotide Sugar Pool Dynamics

N-acetyl-D-galactosamine (GalNAc) plays a crucial role in cellular processes through its incorporation into nucleotide sugars, which are the activated forms of monosaccharides used in the synthesis of glycoconjugates. The primary donor of GalNAc for these reactions is Uridine diphosphate (B83284) N-acetyl-D-galactosamine (UDP-GalNAc). wikipedia.org The cellular concentration of UDP-GalNAc is tightly regulated and is influenced by both de novo synthesis and salvage pathways.

The de novo synthesis of UDP-GalNAc is intricately linked to the biosynthesis of UDP-N-acetyl-D-glucosamine (UDP-GlcNAc). In most organisms, UDP-GalNAc is formed from UDP-GlcNAc through the action of a UDP-GlcNAc 4-epimerase. nih.govnih.gov The biosynthesis of UDP-GlcNAc itself begins with the glycolytic intermediate fructose-6-phosphate and proceeds through a series of enzymatic reactions. nih.gov Consequently, the availability of UDP-GlcNAc directly impacts the cellular pool of UDP-GalNAc. The production of β1,6-branched oligosaccharides, for instance, is regulated not only by the expression of the relevant glycosyltransferase but also significantly by the concentration of the donor substrate, UDP-GlcNAc. oup.com

In addition to de novo synthesis, salvage pathways contribute to the nucleotide sugar pool. uzh.ch These pathways recycle monosaccharides, including GalNAc, that are released from the degradation of cellular glycoconjugates in the lysosome. jhu.edu The salvaged GalNAc can then be re-phosphorylated and converted to UDP-GalNAc, providing an alternative route to maintain the cellular supply of this important nucleotide sugar. This recycling mechanism allows cells to efficiently reuse monosaccharides and maintain homeostasis of the nucleotide sugar pool.

The dynamics of the nucleotide sugar pool are also subject to feedback regulation. For example, in Lactobacillus casei, the production of UDP-GlcNAc is regulated at multiple points, including end-product inhibition of the enzyme GlmU. nih.gov Such regulatory mechanisms ensure that the levels of nucleotide sugars are balanced to meet the cell's metabolic needs for glycoconjugate synthesis.

Table 1: Key Enzymes in UDP-GalNAc Biosynthesis and Regulation

| Enzyme | Function | Regulatory Aspects |

| UDP-GlcNAc 4-epimerase | Converts UDP-GlcNAc to UDP-GalNAc. nih.govnih.gov | Substrate availability (UDP-GlcNAc) is a key determinant of the reaction rate. |

| Glucosamine-6-phosphate synthase (GlmS) | Catalyzes the first step in the de novo synthesis of UDP-GlcNAc. nih.gov | Subject to regulation, including potential riboswitch mechanisms. nih.gov |

| GlmU | A bi-functional enzyme involved in the final steps of UDP-GlcNAc synthesis. nih.gov | Can be regulated by end-product inhibition. nih.gov |

| Kinases (in salvage pathway) | Phosphorylate salvaged monosaccharides like GalNAc. | Activity can be influenced by the availability of salvaged monosaccharides. jhu.edu |

Microbial Biotransformation and Utilization of this compound

The human gut is a complex ecosystem where the resident microbiota plays a significant role in the metabolism of various dietary and host-derived compounds, including N-acetyl-D-galactosamine (GalNAc). GalNAc is a prominent component of mucins, the glycoproteins that form the protective mucus layer of the gastrointestinal tract. caymanchem.com Certain members of the gut microbiota have evolved mechanisms to utilize mucin-derived GalNAc as a carbon and nitrogen source.

One such group is the Erysipelotrichaceae family. Studies have shown that GalNAc can promote the growth of Erysipelotrichaceae strains. oup.com The metabolism of GalNAc by these bacteria can have a significant impact on their cellular processes. For instance, feeding Erysipelotrichaceae with GalNAc has been observed to increase the intracellular concentrations of 14 different amino acids, suggesting a link between GalNAc utilization and amino acid metabolism. oup.com

The ability to metabolize GalNAc is not uniform across all gut bacteria and is dependent on the presence of specific metabolic pathways. In some Proteobacteria, the utilization of GalNAc and its precursor, galactosamine (GalN), involves a series of enzymatic steps including transport, phosphorylation, deacetylation, and deamination. oup.com The genes encoding the enzymes for these pathways are often organized in regulons, allowing for coordinated expression in response to the availability of GalNAc. oup.com

The degradation of complex glycans containing N-acetyl-D-galactosamine (GalNAc) by gut bacteria is a critical process for nutrient acquisition and niche adaptation within the intestinal environment. This breakdown is accomplished by a diverse array of carbohydrate-active enzymes (CAZymes), particularly glycoside hydrolases (GHs).

Mucin O-glycans, which have GalNAc as their initial monosaccharide linked to serine or threonine residues of the protein backbone, are a primary target for bacterial degradation. caymanchem.com Mucin-degrading bacteria, such as Akkermansia muciniphila, possess a sophisticated enzymatic machinery to sequentially dismantle these complex structures. nih.gov This process often involves the synergistic action of multiple enzymes that can degrade the O-glycans down to the core GalNAc. nih.gov

Several families of glycoside hydrolases have been identified with specificity for linkages involving GalNAc. For example, members of the GH101 family are known to cleave core 1 O-linked glycans (Gal-β-1,3-GalNAc-α-R). nih.gov Additionally, α-N-acetylgalactosaminidases from the GH129 family, abundant in Bifidobacteria, specifically target the GalNAc-α1-Ser/Thr linkage (Tn antigen). nih.gov A novel subfamily of GH31 enzymes has also been discovered that specifically cleaves the initial α-GalNAc from mucin-type O-glycans. uzh.ch

The degradation of N-glycans, another class of glycoproteins, also involves the action of specific bacterial enzymes. Endo-β-N-acetylglucosaminidases from GH18 and GH85 families can cleave within the N-glycan core, releasing glycan structures that can be further metabolized. nih.gov

Table 2: Examples of Bacterial Glycoside Hydrolases Involved in GalNAc-Glycan Degradation

| Glycoside Hydrolase Family | Specificity/Function | Bacterial Source Examples |

| GH31 | A subfamily specifically cleaves the initial α-GalNAc from mucin-type O-glycans. uzh.ch | Identified from human gut microbiome metagenomic libraries. uzh.ch |

| GH101 | Cleaves core 1 O-linked glycans (Gal-β-1,3-GalNAc-α-R). nih.gov | Widespread among gut microbiota. |

| GH129 | α-N-acetylgalactosaminidases that favor the GalNAc-α1-Ser linkage (Tn antigen). nih.gov | Abundant in Bifidobacteria species. nih.gov |

| GH18 and GH85 | Endo-β-N-acetylglucosaminidases that hydrolyze linkages within the core of N-glycans. nih.gov | Found in various commensal and pathogenic bacteria. nih.gov |

Molecular and Cellular Functions of N Acetyl D Galactosaminic Acid in Biological Systems

Fundamental Roles in Intercellular Communication Mechanisms

N-acetyl-D-galactosamine is a key mediator in intercellular communication, primarily through its role as the initiating sugar in mucin-type O-glycosylation. nih.gov This process, catalyzed by a family of enzymes called polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts), involves the attachment of GalNAc to serine or threonine residues of proteins. oup.comnih.gov These O-glycans, often elaborated into complex structures, are displayed on the cell surface and on secreted proteins, where they act as signaling molecules. oup.comnbinno.com

The interactions facilitated by GalNAc-containing glycans are fundamental to processes such as cell-cell adhesion, immune recognition, and the regulation of cellular signaling pathways. nih.govscispace.com For instance, glycosylated proteins on the cell membrane are essential for cell-cell adhesion and cytoskeleton regulation. nih.gov The specific patterns of O-glycosylation, starting with GalNAc, can create a unique "glycocode" on the cell surface that dictates how a cell interacts with its environment and with other cells, thereby influencing tissue organization and homeostasis. researchgate.net The non-covalent forces, particularly hydrogen bonding from its hydroxyl and amide groups, drive these specific interactions with complementary sites on proteins. nbinno.com

Research has shown that GalNAc can influence signaling pathways that regulate cell proliferation and function. For example, specific O-glycan structures initiated by GalNAc are involved in modulating the activity of signaling receptors. oup.com Furthermore, derivatives of GalNAc have been utilized to influence cell signaling through the post-translational modification of proteins by glycosylation, affecting transcription factors and receptor specificity. nih.gov

Contribution to Cellular Recognition Processes

Cellular recognition is a critical process that relies on highly specific molecular interactions on the cell surface, and N-acetyl-D-galactosamine is a central figure in these events. The glycocalyx, a dense layer of glycans on the mammalian cell surface, serves as the primary point of contact and mediates numerous biological interactions. researchgate.net GalNAc, as a terminal or internal sugar residue on glycans, is recognized by a class of proteins called lectins, which are carbohydrate-binding proteins. uniprot.org

These lectin-glycan interactions are highly specific and are fundamental to a wide range of recognition events:

Immune System Recognition: The immune system utilizes GalNAc-recognizing lectins to distinguish between self and non-self. Glycosylated proteins play a significant role in immune recognition. nih.govscispace.com For example, the macrophage galactose-type lectin (MGL) recognizes terminal GalNAc residues on pathogens and tumor cells, triggering an immune response. Altered glycosylation patterns, often involving the exposure of GalNAc residues (forming the Tn antigen), are a hallmark of cancer cells and can be recognized by the immune system. nih.gov

Host-Pathogen Interactions: Many pathogens, including viruses, bacteria, and protozoa, have evolved lectins that bind to GalNAc on host cell surfaces to facilitate attachment and invasion. The protozoan parasite Entamoeba histolytica, for instance, uses a Gal/GalNAc-binding lectin to adhere to host colonic mucins and epithelial cells, which is a critical step for infection. uniprot.orgasm.orgnih.govoup.com

Cell Adhesion and Trafficking: Selectins, a family of lectins found on endothelial cells and leukocytes, mediate the adhesion of immune cells to blood vessel walls, a process crucial for inflammation and immune surveillance. While selectins are well-known for binding sialylated structures, the underlying glycan scaffolds often involve GalNAc. Furthermore, GalNAc-containing glycans are implicated in cancer cell adhesion to endothelial cells, a key step in metastasis. acs.org

| Lectin/Receptor | Specificity | Biological Role in Recognition |

| Macrophage Galactose-type Lectin (MGL) | Terminal α- and β-linked GalNAc | Immune surveillance, recognition of tumor cells and pathogens |

| Asialoglycoprotein Receptor (ASGPR) | Terminal Galactose and GalNAc residues | Clearance of glycoproteins from circulation by hepatocytes. nih.gov |

| Entamoeba histolytica Lectin | Galactose and N-acetyl-D-galactosamine | Adhesion of the parasite to host intestinal cells. asm.orgoup.com |

| Helix pomatia Agglutinin (HPA) | α-linked GalNAc | Binds to Tn antigen, used as a marker for cancer. nih.gov |

| Soybean Agglutinin (SBA) | α- and β-linked GalNAc | Used in cell separation and characterization. nih.gov |

This table provides examples of lectins and receptors that recognize N-acetyl-D-galactosamine and their roles in cellular recognition.

Involvement in Specific Glycan-Mediated Biological Interactions

The initiation of O-glycosylation by the transfer of GalNAc to a protein is a critical control point that enables a vast diversity of subsequent glycan structures. oup.com This initial step, governed by the ppGalNAc-T enzyme family, dictates the sites of O-glycosylation and influences the final structure of the glycan, which in turn determines its biological function. nih.govoup.com

Specific interactions mediated by GalNAc-containing glycans include:

Protein Folding and Stability: The addition of bulky, hydrophilic O-glycans initiated by GalNAc can significantly influence the conformation and stability of proteins. oup.comresearchgate.net By restricting peptide backbone flexibility, O-glycans can protect proteins from proteolytic degradation. oup.com This is particularly important for mucins, which form protective mucous barriers in epithelial tissues. nih.gov

Enzyme-Substrate Recognition: Glycosyltransferases, the enzymes that build glycan chains, must recognize specific sugar structures. The GalNAc residue is the initial substrate for enzymes that add subsequent sugars like galactose or N-acetylglucosamine to form different core structures (e.g., Core 1 or Core 3), leading to different branched glycans. nih.govnih.gov

Receptor-Ligand Binding: The asialoglycoprotein receptor (ASGPR) on liver hepatocytes specifically recognizes and binds to glycoproteins with exposed terminal galactose or GalNAc residues, leading to their internalization and clearance from the bloodstream. nih.govahajournals.org This high-affinity interaction is exploited for targeted drug delivery to the liver, where therapeutic agents are conjugated to molecules containing multiple GalNAc residues. ahajournals.org The multimeric nature of the receptor leads to higher avidity for ligands with three terminal GalNAc residues (triantennary) compared to those with two or one. ahajournals.org

Blood Group Determination: N-acetyl-D-galactosamine is the immunodominant sugar of the blood group A antigen. nbinno.com The presence of a specific glycosyltransferase that adds a terminal α1-3-linked GalNAc to the H antigen determines the A blood type. nih.gov

| Interaction Type | Interacting Molecules | Biological Outcome |

| Protein-Carbohydrate | Asialoglycoprotein Receptor (ASGPR) and GalNAc-terminal glycoproteins | Clearance of glycoproteins from circulation. nih.govahajournals.org |

| Enzyme-Substrate | Core 1 β1-3 galactosyltransferase and GalNAcα-Ser/Thr | Formation of Core 1 O-glycan structure. nih.gov |

| Lectin-Carbohydrate | Vicia villosa agglutinin (VVA) and Tn antigen (GalNAcα-Ser/Thr) | Cell agglutination, identification of specific glycan structures. nih.gov |

| Antigen-Antibody | Blood Group A antigen (containing terminal GalNAc) and Anti-A antibodies | Agglutination of red blood cells in incompatible blood transfusions. |

This table details specific biological interactions mediated by N-acetyl-D-galactosamine-containing glycans.

Integration of N Acetyl D Galactosaminic Acid into Glycoconjugates and Associated Research

N-Acetyl-D-Galactosamine in Glycoprotein (B1211001) Architectures

Glycoproteins are proteins that have been modified by the attachment of carbohydrate chains, a process known as glycosylation. N-acetyl-D-galactosamine is a key player in a specific type of glycosylation called O-linked glycosylation, where the sugar is attached to the hydroxyl group of serine or threonine amino acid residues on the protein. creative-proteomics.com This modification is critical for the proper folding, stability, and function of many proteins.

The most prevalent form of O-glycosylation is mucin-type O-glycosylation, which is initiated by the transfer of a single N-acetyl-D-galactosamine molecule to a serine or threonine residue on a polypeptide chain. nih.govnih.gov This initial step is catalyzed by a large family of enzymes called polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts). oup.com There are up to 20 different GalNAc-T isoenzymes in mammals, each with distinct expression patterns and substrate specificities, allowing for a high degree of regulation. oup.combasys2.ca This initial GalNAc attachment forms the Tn antigen (GalNAcα1-O-Ser/Thr), a simple but important glycan structure. nih.govnih.gov The process of O-linked glycosylation primarily occurs in the Golgi apparatus, although some GalNAc-Ts can be found in the endoplasmic reticulum under certain conditions. creative-proteomics.comportlandpress.com

The initiation of mucin-type O-glycosylation is a critical control point. The expression and activity of the various GalNAc-Ts determine which proteins will be glycosylated and at which specific sites. oup.com Following the initial attachment of GalNAc, the glycan chain can be further elongated by the addition of other sugars, leading to a diverse array of complex O-glycan structures. creative-proteomics.com

The foundational linkage in mucin-type O-glycosylation is the α-anomeric bond between N-acetyl-D-galactosamine and the hydroxyl group of either a serine or threonine residue. nih.gov This creates the GalNAcα1-O-Ser/Thr structure. From this initial point, a variety of core structures can be synthesized. For instance, the addition of a galactose molecule to the GalNAc residue forms the Core 1 structure, also known as the T antigen. nih.gov Further branching and elongation with other monosaccharides like N-acetylglucosamine, fucose, and sialic acid lead to the generation of a vast diversity of O-glycan chains. creative-proteomics.comnih.gov

The specific linkages and the resulting glycan structures are determined by the sequential action of different glycosyltransferases within the Golgi apparatus. creative-proteomics.com These complex carbohydrate architectures play significant roles in modulating protein function, influencing protein-protein interactions, and mediating cell-cell recognition events. basys2.cabiosyn.com The density and specific structures of these O-glycans can protect the protein backbone from proteolysis. basys2.cabiosyn.com

Table 1: Key Core Structures in Mucin-Type O-Glycosylation Initiated by N-Acetyl-D-galactosamine

| Core Structure | Linkage to GalNAc | Common Elongations |

|---|---|---|

| Core 1 (T antigen) | Galactose (β1-3) | Sialic acid, N-acetylglucosamine |

| Core 2 | N-acetylglucosamine (β1-6) on Core 1 | Fucose, Sialic acid |

| Core 3 | N-acetylglucosamine (β1-3) | Further N-acetylglucosamine |

| Core 4 | N-acetylglucosamine (β1-6) on Core 3 | Not well characterized |

| Core 5 | N-acetylglucosamine (α1-3) | --- |

| Core 6 | N-acetylglucosamine (β1-6) | --- |

| Core 7 | N-acetylglucosamine (α1-6) | --- |

| Core 8 | Galactose (α1-3) | --- |

This table summarizes some of the common core structures that can be formed following the initial attachment of N-acetyl-D-galactosamine to a protein.

N-Acetyl-D-Galactosamine as a Constituent of Glycosaminoglycans (GAGs)

Glycosaminoglycans (GAGs) are long, linear polysaccharides composed of repeating disaccharide units. sigmaaldrich.comunime.it N-acetyl-D-galactosamine is a fundamental component of two major types of GAGs: chondroitin (B13769445) sulfate (B86663) and dermatan sulfate. sigmaaldrich.comunime.it These molecules are typically found attached to a core protein, forming proteoglycans, which are major components of the extracellular matrix and connective tissues. unime.itresearchgate.net

Chondroitin sulfate is characterized by a repeating disaccharide unit of D-glucuronic acid and N-acetyl-D-galactosamine. researchgate.netresearchgate.net These two sugars are linked together by β(1→3) bonds, and the disaccharide units are then polymerized into a long chain through β(1→4) linkages. researchgate.net The N-acetyl-D-galactosamine residues in chondroitin sulfate can be sulfated at the C-4 and/or C-6 positions, leading to different forms such as chondroitin-4-sulfate (chondroitin sulfate A) and chondroitin-6-sulfate (chondroitin sulfate C). sigmaaldrich.comnih.gov This sulfation pattern is crucial for the biological activity of chondroitin sulfate, influencing its interactions with various proteins. nih.gov

Dermatan sulfate, also known as chondroitin sulfate B, is structurally similar to chondroitin sulfate. wikipedia.orgoup.com It is also composed of repeating disaccharide units containing N-acetyl-D-galactosamine. oup.comnih.gov However, a key difference is that a portion of the D-glucuronic acid residues found in chondroitin sulfate are epimerized to L-iduronic acid in dermatan sulfate. oup.comnih.gov Therefore, the repeating unit of dermatan sulfate consists of L-iduronic acid (or D-glucuronic acid) and N-acetyl-D-galactosamine. oup.com The GalNAc residues in dermatan sulfate are most commonly sulfated at the 4-position, but 6-sulfation and 2-O-sulfation of the iduronic acid can also occur. oup.comebi.ac.uk This structural variability contributes to the diverse biological roles of dermatan sulfate, including its involvement in coagulation and wound repair. wikipedia.org

Table 2: N-Acetyl-D-galactosamine in Major Glycosaminoglycans

| Glycosaminoglycan | Repeating Disaccharide Unit | Common Sulfation Sites on GalNAc |

|---|---|---|

| Chondroitin Sulfate | D-Glucuronic acid and N-acetyl-D-galactosamine | C-4 and/or C-6 |

| Dermatan Sulfate | L-Iduronic acid (or D-Glucuronic acid) and N-acetyl-D-galactosamine | Primarily C-4, also C-6 |

This table highlights the composition of chondroitin sulfate and dermatan sulfate, emphasizing the role of N-acetyl-D-galactosamine.

N-Acetyl-D-Galactosamine in Glycolipid Structures

Glycolipids are lipids with a carbohydrate attached. N-acetyl-D-galactosamine is a key component of certain glycolipids, particularly glycosphingolipids. fujifilm.combiosynth.com These molecules are important constituents of cell membranes and play roles in cell recognition and signaling. wikipedia.org A prominent example is the role of N-acetyl-D-galactosamine in determining blood types. The A blood group antigen is characterized by the presence of a terminal N-acetyl-D-galactosamine residue on a specific glycolipid on the surface of red blood cells. wikipedia.org This terminal sugar is what distinguishes it from the B antigen (which has a terminal galactose) and the O antigen (which lacks this terminal sugar). wikipedia.org The synthesis of these complex glycolipid structures involves the stepwise addition of monosaccharides, including N-acetyl-D-galactosamine, by specific glycosyltransferases. nih.gov

Ganglioside Components and N-Acetyl-D-Galactosamine Residues

N-acetyl-D-galactosamine (GalNAc) is a fundamental monosaccharide component in the structure of gangliosides, a class of sialic acid-containing glycosphingolipids predominantly found on the surface of mammalian cells, particularly neurons in the central nervous system. d-nb.infobeilstein-journals.org Gangliosides consist of a ceramide lipid anchor attached to an oligosaccharide chain. beilstein-journals.org This oligosaccharide core is built upon a sequence of sugar units, which frequently includes glucose, galactose, and N-acetyl-D-galactosamine. d-nb.info

The biosynthesis of gangliosides is a stepwise process occurring in the Golgi apparatus, where glycosyltransferases add individual sugar molecules to the growing chain. beilstein-journals.org N-acetyl-D-galactosamine is incorporated into the core structure of many common gangliosides. For instance, the enzyme (N-acetylneuraminyl)-galactosylglucosylceramide N-acetylgalactosaminyltransferase (also known as GM2/GD2 synthase) catalyzes the transfer of GalNAc to precursor gangliosides like GM3 and GD3 to form GM2 and GD2, respectively. wikipedia.orgexpasy.org

Research has shown that the N-acetyl-D-galactosamine residue itself can be metabolically recycled. Studies in rat liver demonstrated that after the breakdown of exogenous GM2 ganglioside within lysosomes, the liberated GalNAc can cross the lysosomal membrane into the cytosol. nih.gov A portion of this free GalNAc is then re-utilized by the cell for the biosynthesis of new glycoconjugates, including glycoproteins, glycosaminoglycans, and other gangliosides. nih.gov

The presence and position of N-acetyl-D-galactosamine residues are critical for the classification and function of different gangliosides.

Table 1: Examples of Gangliosides Containing N-Acetyl-D-Galactosamine

| Ganglioside | Core Sugars | Key Structural Feature Involving GalNAc |

|---|---|---|

| GM2 | Glucose, Galactose, N-acetyl-D-galactosamine | Contains a terminal N-acetyl-D-galactosamine residue attached to a galactose. wikipedia.org |

| GM1a | Glucose, Galactose, N-acetyl-D-galactosamine | Features an internal N-acetyl-D-galactosamine residue within the tetraose core. beilstein-journals.org |

| GD2 | Glucose, Galactose, N-acetyl-D-galactosamine | Formed by the addition of GalNAc to the ganglioside GD3. wikipedia.org |

| GA2 (Asialo-GM2) | Glucose, Galactose, N-acetyl-D-galactosamine | The asialo (non-sialic acid containing) form of GM2, with a terminal GalNAc. wikipedia.orgresearchgate.net |

N-Acetyl-D-Galactosamine in Human Blood Group Antigens Research

N-acetyl-D-galactosamine is a key determinant in the ABO blood group system, one of the most important systems in transfusion medicine. creative-biolabs.comashpublications.org The ABO antigens are carbohydrate structures present on the surface of red blood cells and are also widely expressed on glycoproteins and glycolipids in various tissues and bodily fluids. creative-biolabs.comashpublications.orgclinical-laboratory-diagnostics.com The specific sugar at the terminal end of these carbohydrate chains defines whether the blood group is A, B, or O.

Research has established that N-acetyl-D-galactosamine is the immunodominant sugar for the blood group A antigen. creative-biolabs.comwikipedia.org Its presence distinguishes type A red blood cells from type B, which has D-galactose as the terminal sugar, and type O, which has an unmodified precursor structure known as the H antigen. ashpublications.orgnih.gov

Role in Blood Group A Antigenic Determinants

The antigenic determinant of blood group A is an oligosaccharide structure. creative-biolabs.com Its synthesis involves the enzymatic modification of the H antigen. ashpublications.orgashpublications.org A specific enzyme, α-1-3-N-acetylgalactosaminyltransferase (A-transferase), which is encoded by the ABO gene, catalyzes the transfer of an N-acetyl-D-galactosamine molecule from a donor substrate (UDP-N-acetyl-D-galactosamine) to the terminal galactose of the H antigen. creative-biolabs.comashpublications.orgbmj.com This addition creates the A antigen. bmj.com

Quantitative studies have revealed the density of these antigenic sites, with the erythrocytes of individuals with the A1 subgroup expressing up to one million N-acetyl-D-galactosamine molecules per cell. clinical-laboratory-diagnostics.com The majority of these ABH antigenic determinants on human erythrocytes are found on glycoproteins rather than glycolipids. nih.gov Investigations have shown that approximately 70% of these sites are bound to protein material. nih.gov The specific attachment of N-acetyl-D-galactosamine is therefore the critical final step that confers the A-type identity to cells.

Table 2: Key Molecules in Blood Group A Antigen Synthesis

| Molecule | Type | Role |

|---|---|---|

| H Antigen | Glycan (Oligosaccharide) | The precursor structure to which the A-determinant sugar is added. ashpublications.orgashpublications.org |

| UDP-N-acetyl-D-galactosamine | Sugar Nucleotide | The donor molecule that provides the N-acetyl-D-galactosamine residue. ashpublications.org |

| A-transferase | Enzyme (Glycosyltransferase) | Catalyzes the transfer of N-acetyl-D-galactosamine to the H antigen. creative-biolabs.combmj.com |

| N-acetyl-D-galactosamine | Monosaccharide | The immunodominant sugar that defines the blood group A antigen. wikipedia.orgnih.gov |

Enzymology and Glycosylation/deglycosylation Mechanisms Involving N Acetyl D Galactosaminic Acid

Glycosyltransferases Utilizing N-Acetyl-D-Galactosamine as a Substrate

Glycosyltransferases are a class of enzymes that catalyze the transfer of a monosaccharide from an activated sugar donor, such as a nucleotide sugar, to a specific acceptor molecule, which can be a lipid, a protein, or a growing oligosaccharide chain. In the context of N-acetyl-D-galactosamine, several key glycosyltransferases play pivotal roles in the biosynthesis of glycoproteins and glycolipids.

Alpha-1,3-N-Acetyl-D-Galactosaminyltransferase Activity

Alpha-1,3-N-acetyl-D-galactosaminyltransferase activity is responsible for the synthesis of specific glycan structures, most notably the blood group A antigen and the Forssman antigen. The enzyme associated with the human blood group A character catalyzes the transfer of N-acetyl-D-galactosamine from UDP-GalNAc to an H antigen acceptor, which has a terminal fucose-galactose disaccharide. nih.govnih.gov This transfer creates the A antigen, distinguishing it from the B and O blood groups. nih.govnih.gov

The ABO gene encodes the glycosyltransferases that determine the ABO blood group. nih.govnih.gov The A allele encodes a functional alpha-1,3-N-acetyl-D-galactosaminyltransferase. In contrast, the B allele encodes an alpha-1,3-galactosyltransferase, and the O allele results from a frameshift mutation that leads to a non-functional protein. nih.gov Kinetic studies have revealed qualitative differences between the N-acetyl-D-galactosaminyltransferases produced by the A1 and A2 alleles, with variations in cation requirements, pH optima, and Km values. nih.gov

Another significant alpha-1,3-N-acetyl-D-galactosaminyltransferase is Forssman synthetase. This enzyme is responsible for the synthesis of the Forssman antigen, a globopentaosylceramide. nih.gov The pentasaccharide structure of the Forssman antigen is GalNAcα(1,3)GalNAcβ(1,3)Galα(1,4)Galβ(1,4)Glc. nih.gov

| Enzyme | Donor Substrate | Acceptor Substrate | Product | Biological Significance |

| Blood Group A N-Acetyl-D-galactosaminyltransferase | UDP-GalNAc | H antigen | A antigen | ABO blood group determination |

| Forssman Synthetase | UDP-GalNAc | Globotetraosylceramide | Forssman antigen | Cell surface antigen |

Beta-Galactosyltransferases and N-Acetyl-D-Lactosamine Synthesis

While not directly transferring N-acetyl-D-galactosamine, beta-galactosyltransferases are crucial for the synthesis of N-acetyllactosamine (LacNAc), a common disaccharide unit in many glycans that can be further modified with N-acetyl-D-galactosamine. These enzymes transfer galactose from UDP-galactose to N-acetylglucosamine (GlcNAc). The linkage between galactose and GlcNAc can be either β1,3 or β1,4, leading to the formation of Type 1 or Type 2 LacNAc chains, respectively.

The UDP-galactose:N-acetylglucosamine 3-beta-galactosyltransferase catalyzes the synthesis of the galactosyl-beta-1,3-N-acetylglucosamine linkage. wikipedia.org This enzyme activity has been detected in tissues such as the rat intestine. wikipedia.org In contrast, the more classical beta-1,4-galactosyltransferase (β4GalT) is responsible for the synthesis of the galactosyl-beta-1,4-N-acetylglucosamine linkage. There are different isoforms of β4GalT, such as β4GalT-I and β4GalT-V, which exhibit different kinetic properties. nih.gov For instance, β4GalT-I has a much lower Km for N-acetylglucosamine compared to β4GalT-V. nih.gov Furthermore, the activity of β4GalT-I is significantly inhibited by alpha-lactalbumin, a regulatory protein, whereas β4GalT-V is not. nih.gov

Glycoside Hydrolases and N-Acetyl-D-Galactosamine Release

Glycoside hydrolases, also known as glycosidases, are enzymes that catalyze the hydrolysis of glycosidic bonds, leading to the breakdown of complex carbohydrates into smaller units. The release of N-acetyl-D-galactosamine from glycans is a critical step in their degradation and turnover.

Beta-Hexosaminidases and Degradation of N-Acetyl-D-Galactosamine-Containing Glycans

Beta-hexosaminidases are a key group of lysosomal enzymes that catalyze the removal of terminal N-acetylglucosamine and N-acetyl-D-galactosamine residues from a variety of glycoconjugates, including glycoproteins, glycolipids, and glycosaminoglycans. researchgate.netnih.gov These enzymes act on non-reducing terminal residues with a β-linkage.

There are two major isoenzymes of beta-hexosaminidase in humans: Hexosaminidase A and Hexosaminidase B. Both enzymes can cleave terminal β-linked N-acetylglucosamine and N-acetyl-D-galactosamine residues. Research has shown that extracts from normal human skin fibroblasts can release radiolabeled N-acetyl-D-galactosamine from a heptasaccharide derived from chondroitin (B13769445) 4-sulfate. creative-enzymes.com This activity is absent in fibroblasts from individuals with Tay-Sachs and Sandhoff-Jatzkewitz diseases, which are characterized by deficiencies in hexosaminidase A and both hexosaminidase A and B, respectively. creative-enzymes.com This finding suggests that hexosaminidase A is responsible for the degradation of this particular oligosaccharide substrate. creative-enzymes.com

The degradation of glycosaminoglycans like chondroitin sulfate (B86663) involves the sequential action of several enzymes, including sulfatases and glycosidases. Beta-hexosaminidase plays a crucial role in this pathway by removing the exposed terminal N-acetyl-D-galactosamine residues after the removal of sulfate groups.

Sulfatases Acting on Sulfated N-Acetyl-D-Galactosamine Derivatives

Many N-acetyl-D-galactosamine residues within glycosaminoglycans, such as chondroitin sulfate, are sulfated. The removal of these sulfate groups is a prerequisite for the action of glycosidases and is catalyzed by specific sulfatases.

N-acetylgalactosamine-6-sulfatase is an enzyme that specifically cleaves the 6-sulfate groups from the N-acetyl-D-galactosamine 6-sulfate units of chondroitin sulfate and the D-galactose 6-sulfate units of keratan (B14152107) sulfate. nih.gov This enzyme is also known as chondroitin sulfatase or galactose-6-sulfate sulfatase. nih.gov

Another important sulfatase is N-acetylgalactosamine-4-sulfatase, which hydrolyzes the 4-sulfate groups from the N-acetyl-D-galactosamine 4-sulfate units of chondroitin sulfate and dermatan sulfate. nih.gov This enzyme is also known as arylsulfatase B. Studies have shown that modifying the expression of these sulfatases in cell lines can regulate the content of chondroitin sulfates. For example, overexpression of N-acetylgalactosamine-4-sulfatase or galactose-6-sulfatase leads to a significant decrease in total sulfated glycosaminoglycans and chondroitin 4-sulfate.

| Sulfatase | Abbreviation | Substrate | Function |

| N-acetylgalactosamine-6-sulfatase | GALNS | N-acetyl-D-galactosamine 6-sulfate, D-galactose 6-sulfate | Removal of 6-O-sulfate groups from chondroitin sulfate and keratan sulfate |

| N-acetylgalactosamine-4-sulfatase | ARSB | N-acetyl-D-galactosamine 4-sulfate | Removal of 4-O-sulfate groups from chondroitin sulfate and dermatan sulfate |

N-Acetyl-D-Galactosamine-4-O-Sulfatase Activity and Specificity

N-acetyl-D-galactosamine-4-O-sulfatase, systematically known as N-acetyl-D-galactosamine-4-sulfate 4-sulfohydrolase, is an enzyme that catalyzes the hydrolysis of the 4-sulfate groups from N-acetyl-D-galactosamine 4-sulfate units. wikipedia.org This enzymatic activity is crucial for the degradation of specific complex carbohydrates. Also referred to as Arylsulfatase B (ARSB), this enzyme plays a vital role in the breakdown of glycosaminoglycans (GAGs). nih.gov

The primary substrates for N-acetyl-D-galactosamine-4-O-sulfatase are chondroitin 4-sulfate (C4S) and dermatan sulfate. wikipedia.orgnih.gov The enzyme specifically targets and cleaves the sulfate group at the C-4 position of the N-acetyl-D-galactosamine residues located at the non-reducing end of these polysaccharide chains. nih.gov Research has also shown that the enzyme can act on N-acetylglucosamine 4-sulfate. wikipedia.org A deficiency in ARSB activity leads to the lysosomal storage disorder Mucopolysaccharidosis VI (MPS VI), also known as Maroteaux-Lamy Syndrome, characterized by the accumulation of these GAGs. nih.gov

Recent research has identified and characterized novel N-acetyl-D-galactosamine-4-O-sulfatases from various organisms. For instance, a sulfatase designated SulA1, isolated from a marine Arthrobacter strain, has been shown to have a very specific activity on the monosulfated N-acetyl-D-galactosamine-4-sulfate (GalNAc4S) monomer, which is a fundamental component of both chondroitin sulfate and dermatan sulfate. nih.gov This bacterial enzyme, classified under the Type 1 sulfatase family, demonstrated no activity towards N-Acetyl-D-galactosamine-6-sulfate or more complex chondroitin sulfate oligosaccharides with different sulfation patterns, highlighting its high substrate specificity. nih.govmdpi.com The activity of SulA1 is notably enhanced in the presence of calcium ions (Ca²⁺). nih.gov

The decline in N-acetyl-D-galactosamine-4-O-sulfatase activity has been linked to various human diseases beyond MPS VI, where it impacts cellular signaling and interactions with the extracellular matrix. nih.govmdpi.com Altered sulfation patterns resulting from reduced ARSB activity can affect the binding of important signaling molecules, such as galectin-3 and the tyrosine phosphatase SHP2, to chondroitin 4-sulfate. nih.govmdpi.com

Table 1: Specificity and Properties of N-Acetyl-D-Galactosamine-4-O-Sulfatase Variants

| Enzyme Name | Source Organism | Primary Substrate(s) | Other Substrates | Key Characteristics |

|---|---|---|---|---|

| Arylsulfatase B (ARSB) | Human | Chondroitin 4-sulfate, Dermatan sulfate | N-acetylglucosamine 4-sulfate wikipedia.org | Lysosomal enzyme; deficiency causes Mucopolysaccharidosis VI. nih.gov |

| SulA1 | Marine Arthrobacter sp. | N-acetyl-D-galactosamine-4-sulfate (GalNAc4S) nih.gov | None identified mdpi.com | Highly specific for the monosaccharide; activity is enhanced by Ca²⁺. nih.gov |

N-Acetyl-D-Galactosamine-6-O-Sulfatase Research

N-acetyl-D-galactosamine-6-O-sulfatase (GALNS) is a lysosomal hydrolase that plays a critical role in the catabolism of glycosaminoglycans. wikipedia.orgnih.gov Its primary function is to catalyze the cleavage of the 6-sulfate groups from the N-acetyl-D-galactosamine 6-sulfate units of chondroitin 6-sulfate and the D-galactose 6-sulfate units of keratan sulfate. nih.govwikipedia.org The enzyme's systematic name is N-acetyl-D-galactosamine-6-sulfate 6-sulfohydrolase. wikipedia.org

A deficiency in GALNS activity, resulting from mutations in the GALNS gene located on chromosome 16q24.3, causes the autosomal recessive lysosomal storage disorder known as Mucopolysaccharidosis IVA (MPS IVA) or Morquio A syndrome. wikipedia.orgnih.govnih.gov This condition is characterized by the systemic accumulation of its substrates, keratan sulfate and chondroitin-6-sulfate, leading to widespread skeletal and connective tissue abnormalities. nih.gov

Beyond its established role in Morquio A syndrome, recent research has implicated GALNS in the progression of various cancers. nih.gov Studies have found that GALNS is overexpressed in certain cancer tissues and cell lines, such as nasopharyngeal carcinoma (NPC), when compared to normal tissues. nih.gov In the context of NPC, elevated GALNS expression has been shown to drive cancer progression. Knocking down the expression of GALNS in NPC cells led to a significant decrease in cell proliferation. nih.gov This anti-proliferative effect was linked to the induction of autophagy through the inhibition of the PI3K–AKT–mTOR signaling pathway. nih.gov These findings suggest that GALNS could be a potential therapeutic target for certain malignancies. nih.gov Similarly, significantly higher activity of GALNS has been detected in human prostate tumors compared to normal prostate tissue. nih.gov

Table 2: Research Highlights for N-Acetyl-D-Galactosamine-6-O-Sulfatase (GALNS)

| Area of Research | Key Findings | Implication |

|---|---|---|

| Metabolic Function | Catalyzes removal of 6-sulfate groups from chondroitin-6-sulfate and keratan sulfate. nih.govwikipedia.org | Essential for the degradation of specific glycosaminoglycans. |

| Genetic Disorders | Deficiency due to GALNS gene mutations causes Mucopolysaccharidosis IVA (Morquio A syndrome). wikipedia.orgnih.gov | Leads to accumulation of keratan sulfate and chondroitin-6-sulfate. nih.gov |

| Oncology | Overexpressed in nasopharyngeal carcinoma (NPC) and prostate tumors. nih.gov | Identified as a potential therapeutic target in cancer. nih.gov |

| Cancer Cell Biology | Silencing GALNS in NPC cells inhibits proliferation by inducing autophagy via the PI3K-AKT-mTOR pathway. nih.gov | Suggests a role in regulating cell growth and survival pathways in cancer. |

Structural Biology and Glycan Recognition of N Acetyl D Galactosaminic Acid Residues

Protein-N-Acetyl-D-Galactosamine Interactions

The biological significance of N-acetyl-D-galactosamine is manifested through its specific recognition by a diverse array of proteins, particularly lectins. These interactions are fundamental to processes ranging from cell-cell adhesion and immune surveillance to pathogen recognition and cancer progression. The specificity and affinity of these binding events are dictated by the precise three-dimensional arrangement of amino acid residues in the protein's binding pocket and their interactions with the GalNAc residue.

Lectin Binding Specificity to N-Acetyl-D-Galactosamine

Lectins are carbohydrate-binding proteins that exhibit high specificity for particular sugar moieties. A significant number of lectins specifically recognize terminal GalNAc residues, although their fine-specificity can vary depending on the anomeric linkage (α or β) and the context of the larger glycan structure. These differences allow them to act as precise biological probes and are exploited for various research and clinical applications. nih.gov

Several well-characterized GalNAc-specific lectins include:

Helix pomatia Agglutinin (HPA): Isolated from the Roman snail, HPA is highly specific for terminal α-linked N-acetyl-D-galactosamine residues. nih.govresearchgate.netoup.com Its strong binding to the Tn antigen (GalNAcα1-O-Ser/Thr) and related structures has made it a valuable tool in cancer research, where increased HPA binding to tumor tissue is often correlated with metastasis and poor prognosis. nih.govmdpi.com Oligosaccharides with GalNAcα1→3GalNAc termini are particularly potent inhibitors of HPA. mdpi.com

Soybean Agglutinin (SBA): This plant lectin preferentially binds to oligosaccharides with terminal α- or β-linked GalNAc. nih.govnih.govresearchgate.net It also shows a lesser affinity for terminal galactose. nih.gov The binding specificity is sensitive to modifications on adjacent sugars; for instance, a fucose residue attached to the penultimate galactose in blood group B can block SBA binding. nih.govnih.gov

Vicia villosa Agglutinin (VVA): Also known as VVL, this lectin from hairy vetch seeds binds to terminal GalNAc. oup.com One of its isolectins, VVA-B4, is highly specific for the Tn antigen (GalNAcα-O-Ser/Thr) and is widely used for its detection. nih.govacs.orgnbinno.com Evidence suggests that VVA's binding may also be influenced by the amino acid sequence near the glycosylation site. oup.comnih.gov

Dolichos biflorus Agglutinin (DBA): This lectin is known for its strong specificity for the Forssman antigen (GalNAcα1→3GalNAc) and the blood group A substance (GalNAcα1→3(Fucα1→2)Gal). nih.gov

Wisteria floribunda Agglutinin (WFA): This lectin recognizes various GalNAc-containing structures, including the blood group A disaccharide. nih.gov

The subtle yet significant differences in the binding preferences of these lectins underscore their utility in distinguishing between different glycan structures that present a terminal GalNAc residue.

| Lectin | Source | Primary Specificity | Commonly Recognized Structures |

|---|---|---|---|

| Helix pomatia Agglutinin (HPA) | Roman Snail (Helix pomatia) | Terminal α-GalNAc | Tn antigen (GalNAcα-Ser/Thr), Blood Group A |

| Soybean Agglutinin (SBA) | Soybean (Glycine max) | Terminal α- or β-GalNAc > Galactose | Terminal GalNAc residues |

| Vicia villosa Agglutinin (VVA) | Hairy Vetch (Vicia villosa) | Terminal GalNAc (esp. α-linked to Ser/Thr) | Tn antigen (GalNAcα-Ser/Thr) |

| Dolichos biflorus Agglutinin (DBA) | Horse Gram (Dolichos biflorus) | Terminal α-GalNAc | Forssman antigen, Blood Group A |

Structural Basis of N-Acetyl-D-Galactosamine Recognition by Lectins (e.g., L-ficolin)

The molecular basis for the specific recognition of GalNAc by lectins has been elucidated through X-ray crystallography and molecular modeling of lectin-carbohydrate complexes. These studies reveal that the binding is mediated by a combination of hydrogen bonds, hydrophobic interactions, and, in some cases, coordination with metal ions.

The binding pocket of a GalNAc-specific lectin is shaped and chemically tailored to complement the GalNAc molecule. Key interactions typically involve:

Hydrogen Bonding: The hydroxyl groups (at C3, C4, and C6) and the N-acetyl group of GalNAc act as both donors and acceptors for hydrogen bonds with polar amino acid side chains (e.g., Asp, Asn, Glu, Arg) and backbone carbonyls/amides in the lectin's binding site. nih.gov

Hydrophobic Interactions: The nonpolar faces of the pyranose ring and the methyl group of the N-acetyl moiety can engage in van der Waals forces or CH-π interactions with aromatic amino acid residues like tryptophan, tyrosine, or phenylalanine. nih.govahajournals.org These interactions are often crucial for distinguishing GalNAc from galactose, with the N-acetyl methyl group providing an additional point of contact. For example, modeling studies of Soybean Agglutinin suggest its higher affinity for GalNAc over galactose is due to hydrophobic interactions with Tyr107. nih.govahajournals.org

Metal Coordination: Many lectins, particularly C-type lectins, require a divalent cation, typically Ca²⁺, for binding. The calcium ion directly coordinates with specific hydroxyl groups of the sugar (often the C3 and C4 hydroxyls) and is also chelated by acidic residues (Asp, Glu) in the binding site, effectively locking the carbohydrate in place. oup.com

L-ficolin Recognition:

Human L-ficolin is a soluble pattern recognition molecule of the innate immune system that exemplifies a more complex mode of GalNAc recognition. Its recognition domain, a fibrinogen-like (FBG) domain, binds to various pathogen-associated molecular patterns (PAMPs), with a preference for acetylated compounds, including GalNAc and GlcNAc. uniprot.orgncert.nic.in

X-ray crystallography of the L-ficolin FBG domain has revealed a sophisticated binding mechanism. nih.govnih.gov Unlike simple lectins with a single, deep binding pocket, the trimeric L-ficolin recognition head features an extended binding surface. This surface contains multiple, distinct subsites that work in concert to recognize patterns on microbial surfaces. nih.gov

The primary binding site, homologous to that of other FBG domain lectins, recognizes the N-acetyl group. This site is Ca²⁺-dependent. uniprot.orgnih.gov

Crucially, L-ficolin possesses additional, unique binding sites (termed S2, S3, and S4) that surround the primary cleft. nih.gov

These multiple sites together form a continuous recognition surface capable of binding to extended polysaccharides, such as 1,3-β-D-glucans found on fungi, or lipoteichoic acid on Gram-positive bacteria. nih.gov

This structural arrangement explains L-ficolin's broader specificity. It is not just a simple GalNAc-binding lectin but rather a sensor for acetylated groups presented in a specific spatial arrangement, allowing it to recognize a wide range of microbial and altered self-surfaces. ncert.nic.innih.gov

Enzymatic Active Site Structure and Substrate Recognition

Enzymes that synthesize or degrade glycans containing N-acetyl-D-galactosamine achieve remarkable specificity through precisely structured active sites. The recognition of GalNAc as a substrate, either as the sugar to be transferred or the residue to be cleaved, involves a network of specific molecular interactions. Structural studies of these enzymes, particularly glycosyltransferases and glycosidases, have provided detailed insights into the mechanisms of substrate recognition and catalysis.

A key family of enzymes involved in GalNAc metabolism are the polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts) . These enzymes initiate mucin-type O-glycosylation by transferring GalNAc from a UDP-GalNAc donor to serine or threonine residues on a polypeptide acceptor. nih.govnih.gov The human genome encodes 20 different GalNAc-T isoforms, which exhibit distinct but sometimes overlapping substrate specificities. nih.govoup.com

The structure of GalNAc-Ts is unique among glycosyltransferases, consisting of two major domains:

An N-terminal catalytic domain with a GT-A fold, which is common to many glycosyltransferases. nih.govacs.org

A C-terminal lectin domain with a β-trefoil fold, which contributes to glycopeptide substrate specificity. nih.govnih.gov

The active site lies within the catalytic domain and is responsible for binding both the UDP-GalNAc donor and the acceptor peptide. acs.org Crystal structures of GalNAc-T isoforms have revealed the key features of substrate recognition: acs.org

UDP-GalNAc Binding: The UDP portion of the donor substrate is held in place by numerous interactions. The pyrimidine (B1678525) ring is typically sandwiched between two hydrophobic or aromatic residues. acs.org A mandatory divalent cation, usually Mn²⁺, is coordinated by the pyrophosphate group of UDP and conserved acidic residues (e.g., in a D...XH motif) within the enzyme, playing a critical role in stabilizing the leaving group during catalysis. acs.orgnih.gov

Peptide Acceptor Binding: The acceptor polypeptide binds in a groove on the surface of the catalytic domain. The specificity for different peptide sequences is determined by the particular amino acid residues lining this groove, which varies between isoforms. researchgate.net The hydroxyl group of the target serine or threonine is precisely positioned to attack the anomeric carbon of the GalNAc donor, an interaction often facilitated by a hydrogen bond to the UDP β-phosphate. acs.org

Lectin Domain Role: The C-terminal lectin domain plays a crucial role in recognizing glycopeptide substrates that have already been glycosylated. nih.gov It specifically binds to a previously attached GalNAc residue, thereby guiding the catalytic domain to glycosylate an adjacent serine or threonine. acs.org This "follow-up" mechanism is essential for generating the high density of O-glycans characteristic of mucins. nih.gov The GalNAc is recognized in the lectin domain pocket through hydrogen bonds with conserved Asp, His, and Asn residues, as well as CH-π interactions with an aromatic residue. acs.org

On the degradative side, enzymes such as α-N-acetylgalactosaminidase (α-NAGAL) catalyze the hydrolysis of terminal α-GalNAc residues from glycoconjugates. nih.govnih.gov The crystal structure of human α-NAGAL shows a homodimeric enzyme where the active site is a pocket designed for high specificity. nih.gov The recognition of the GalNAc substrate is achieved through specific interactions that distinguish it from other sugars like galactose. The N-acetyl group of GalNAc forms critical hydrogen bonds with the side chains of residues such as Ser188 and Arg213, accounting for the enzyme's higher affinity for its primary substrate. nih.gov The catalytic mechanism involves two conserved aspartic acid residues that act as a nucleophile and a general acid/base, consistent with a retaining double-displacement mechanism common to glycoside hydrolase family 27.

| Enzyme Type | Enzyme Example | Key Structural Features | Mechanism of GalNAc/Substrate Recognition |

|---|---|---|---|

| Glycosyltransferase (Addition) | Polypeptide GalNAc-Transferase (GalNAc-T2, T4) | Two-domain structure (catalytic + lectin); Mn²⁺-binding site (DXH-like motif); peptide binding groove. | Catalytic domain binds UDP-GalNAc and acceptor peptide. Lectin domain binds existing GalNAc on substrate to guide further glycosylation. |

| Glycoside Hydrolase (Removal) | α-N-acetylgalactosaminidase (α-NAGAL) | Homodimer; active site pocket with two catalytic aspartates. | Specific hydrogen bonds to the N-acetyl group (e.g., with Ser, Arg residues) confer substrate specificity over galactose. |

Advanced Research Methodologies for N Acetyl D Galactosaminic Acid Analysis

Chromatographic Techniques for Separation and Characterization

Chromatography remains a cornerstone for the purification and analysis of N-acetyl-D-galactosamine (GalNAc) and its derivatives. Techniques such as High-Performance Liquid Affinity Chromatography (HPLAC) and Thin-Layer Chromatography (TLC) are indispensable for studying enzyme kinetics and activity.

High-Performance Liquid Affinity Chromatography (HPLAC) provides a rapid and specific method for assaying glycosyltransferases that utilize GalNAc. A notable application is in the analysis of α-1,3-N-acetyl-D-galactosaminyltransferase, an enzyme pivotal in determining blood group A antigenicity. nih.gov In this assay, a column containing an immobilized monoclonal antibody with specificity for the blood group A structure is used. nih.gov

The enzymatic reaction involves the transfer of GalNAc from a donor substrate, Uridine diphosphate (B83284) N-acetylgalactosamine (UDP-GalNAc), to a radiolabeled oligosaccharide acceptor like 2'-fucosyllactose. nih.gov The reaction mixture is then passed through the HPLAC column. The product, now containing the blood group A epitope, is specifically retarded by the antibody, allowing for its separation from the unreacted substrates. nih.gov This technique enables the isolation and quantification of the enzymatic product in under 30 minutes, facilitating kinetic studies such as determining the pH optima and the Michaelis constant (Km) for the enzyme. nih.gov

Another method utilizes High-Performance Liquid Chromatography (HPLC) to analyze the reaction products of polypeptide N-acetylgalactosaminyltransferases (pp-GalNAcTs). nih.gov These enzymes catalyze the initial step in mucin-type O-glycan synthesis by transferring GalNAc to serine or threonine residues on a polypeptide chain. nih.gov Following the enzymatic reaction, the mixture can be treated with 0.1% trifluoroacetic acid to stop the reaction, and the products are then analyzed by HPLC to measure enzyme activity. nih.gov

Thin-Layer Chromatography (TLC) is a valuable and straightforward method for assessing the activity of sulfatases, enzymes that cleave sulfate (B86663) groups from molecules. This technique has been effectively used to characterize novel sulfatases acting on sulfated GalNAc derivatives. For instance, the activity of SulA1, a novel N-acetyl-D-galactosamine-4-O-sulfate sulfatase from a marine Arthrobacter strain, was confirmed using TLC. nih.gov

The assay involves incubating the enzyme with its specific substrate, N-acetyl-D-galactosamine-4-sulfate (GalNAc4S). The reaction products are then spotted onto a TLC plate. As the solvent moves up the plate, the components of the mixture separate based on their properties. The product, N-acetyl-D-galactosamine, has a different mobility compared to the sulfated substrate. This shift in mobility on the chromatogram provides clear evidence of sulfatase activity. nih.gov The components on the plate can be visualized using a developing agent, such as a mixture of diphenylamine–aniline–phosphoric acid in acetone. nih.gov

Table 1: TLC Conditions for SulA1 Sulfatase Activity Assessment

| Parameter | Condition |

| Substrate | N-acetyl-D-galactosamine-4-sulfate (GalNAc4S) |

| Enzyme | SulA1 |

| Reaction pH | 5.5 (in 100 mM acetate (B1210297) buffer) |

| Reaction Temperature | 40°C |

| Mobile Phase | 1-butanol:acetic acid:water (2:1:1 v/v/v) |

| Development Time | 1.5 hours |

| Visualization | Diphenylamine–aniline–phosphoric acid in acetone |

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric methods are powerful tools for gaining detailed structural information about GalNAc-containing molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is used for complete structural elucidation, while mass spectrometry provides data on mass, composition, and sequence.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the unambiguous structural determination of complex carbohydrates, including those containing N-acetyl-D-galactosamine. semanticscholar.orgmdpi.com One-dimensional (1D) ¹H NMR provides initial information about the molecule's structure, while two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons, revealing details about glycosidic linkages and the sequence of monosaccharide units. mdpi.comcore.ac.uk

For N-acetyl-D-galactosamine, the ¹H NMR spectrum in water (H₂O) shows distinct signals for its various protons. hmdb.ca These chemical shifts are characteristic of the molecule's specific conformation and chemical environment. core.ac.uk

Table 2: Experimental ¹H NMR Chemical Shifts for N-Acetyl-D-Galactosamine

| Proton | Chemical Shift (ppm) |

| H1 | 5.23 |

| H2 | 4.26 |

| H3 | 4.07 |

| H4 | 4.02 |

| H5 | 3.93 |

| H6 | 3.84 |

| H6' | 3.81 |

| CH₃ (Acetyl) | 2.06 |

Data acquired at 500 MHz in H₂O at pH 7.0 and 25.0°C. hmdb.ca

Mass spectrometry (MS) is a highly sensitive technique essential for glycan analysis, offering insights into composition, sequence, and branching patterns. nih.gov The two most common soft ionization techniques used for analyzing carbohydrates like GalNAc are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI). nih.gov These methods generate intact molecular ions with minimal fragmentation. nih.gov

In MALDI-MS, the glycan sample is co-crystallized with a matrix compound that absorbs laser energy, facilitating the ionization and desorption of the analyte. sigmaaldrich.com The choice of matrix is crucial for successful analysis. For neutral glycans, 2,5-dihydroxybenzoic acid (DHB) is a commonly used and effective matrix. sigmaaldrich.com

ESI-MS is often coupled with liquid chromatography (LC/MS) to analyze complex mixtures of glycans. nih.gov This approach allows for the separation of different glycan structures before they enter the mass spectrometer, enabling the detection of low-abundance species. nih.gov Fragmentation analysis (MS/MS) can then be performed to determine the sequence and linkage of monosaccharides within the glycan. springernature.com

Table 3: Common Matrices for MALDI-MS Analysis of Glycans

| Matrix | Abbreviation | Typically Used For |

| 2,5-Dihydroxybenzoic acid | DHB | Neutral glycans sigmaaldrich.com |

| "Super DHB" (9:1 mix of DHB and 2-hydroxy-5-methoxybenzoic acid) | - | Neutral glycans (enhanced sensitivity) sigmaaldrich.com |

| 6-Aza-2-thiothymine | ATT | Acidic glycans sigmaaldrich.com |

| 2,4,6-Trihydroxyacetophenone | THAP | Acidic glycans (high sensitivity, less fragmentation) sigmaaldrich.com |

Enzymatic and Cell-Based Assay Development

The development of robust enzymatic and cell-based assays is fundamental to understanding the biological roles of N-acetyl-D-galactosamine and the enzymes that modify it. These assays are used to determine enzyme kinetics, specificity, and function in a biological context.

Enzyme assays are designed to measure the activity of specific enzymes, such as glycosyltransferases or sulfatases. nih.govnih.gov For example, the activity of N-acetylgalactosamine-6-sulfate sulfatase, an enzyme implicated in Morquio disease, was characterized after its purification from human placenta. nih.gov Kinetic studies determined its optimal pH and Michaelis constant (Km), which describes the substrate concentration at which the enzyme reaches half of its maximum velocity. nih.gov Such assays often use radiolabeled or synthetic substrates to quantify the enzymatic reaction. nih.gov

Cell-based assays are critical for investigating the function of GalNAc-related pathways in a physiological setting. For instance, to study the impact of GalNAc on intestinal epithelial barrier function, cell models like IPEC-J2 (a porcine intestinal epithelial cell line) can be utilized. In such experiments, cells are treated with GalNAc, and the effects on the integrity of the cell layer are measured, for example, by assessing the expression of tight junction proteins or by measuring the transepithelial electrical resistance (TEER).

Table 4: Kinetic Properties of Human Placental N-Acetylgalactosamine-6-Sulfate Sulfatase

| Parameter | Value |

| Optimal pH | 3.8 - 4.0 |

| Km (for trisaccharide substrate) | 8 µM |

| Competitive Inhibitor | Sulfate ion |

| Inhibition Constant (Ki) for Sulfate | 35 µM |

| Competitive Inhibitor | Phosphate ion |

| Inhibition Constant (Ki) for Phosphate | 200 µM |

Data from the characterization of purified N-acetylgalactosamine-6-sulfate sulfatase. nih.gov

Radiometric and Fluorometric Enzyme Activity Assays

Enzyme activity assays are crucial for studying the kinetics and regulation of enzymes that metabolize GalNAc and its derivatives. Radiometric and fluorometric methods are particularly valued for their high sensitivity and specificity.

Radiometric Assays: These assays measure enzyme activity by tracking the transformation of a radiolabeled substrate into a product. creative-enzymes.com The rate of this conversion is quantified by measuring the radioactivity of the separated product or the remaining substrate. creative-enzymes.com A key advantage of radiometric assays is their high sensitivity, allowing for the detection of low enzyme concentrations and their utility in complex biological samples like crude extracts, where colorimetric or spectrophotometric methods might be hindered by interference. creative-enzymes.com For instance, the activity of enzymes like decarboxylases is often assessed by measuring the release of ¹⁴CO₂ from a carboxyl-labeled substrate. creative-enzymes.com While a versatile technique in enzymology, specific applications for enzymes directly acting on N-acetyl-D-galactosaminic acid are less commonly detailed in recent literature compared to fluorometric methods.

Fluorometric Assays: These assays employ substrates that, upon enzymatic action, release a fluorophore, a molecule that emits light of a specific wavelength when excited by another wavelength. The intensity of the fluorescence is directly proportional to the enzyme activity. This method is renowned for its high sensitivity, specificity, and suitability for high-throughput screening. mdpi.com

A notable application is in the diagnosis of mucopolysaccharidoses, such as MPS IVA and MPS VI, where enzymes acting on sulfated forms of N-acetyl-D-galactosamine are deficient. nih.gov For example, new fluorimetric assays have been developed for N-acetylgalactosamine-6-sulfatase (GALNS) utilizing substrates based on the natural structure of N-acetylgalactosamine-6-sulfate. nih.gov In these assays, the enzymatic removal of the sulfate group is coupled to a subsequent reaction that releases a fluorescent reporter molecule like 4-methylumbelliferone (B1674119) (4MU). nih.gov

Interactive Data Table: Comparison of Assay Methodologies

| Feature | Radiometric Assays | Fluorometric Assays |

| Principle | Measures radioactivity of a labeled substrate or product. creative-enzymes.com | Measures fluorescence of a product released from a fluorogenic substrate. mdpi.com |

| Sensitivity | Very high. creative-enzymes.com | Very high. mdpi.com |

| Specificity | High, dependent on substrate specificity. creative-enzymes.com | High, dependent on substrate specificity. nih.gov |

| Common Application | Decarboxylase and ligase activity. creative-enzymes.com | Diagnosis of lysosomal storage disorders (e.g., MPS IVA). nih.gov |

| Example Substrate | ¹⁴C-labeled carboxyl substrates. creative-enzymes.com | 4-methylumbelliferyl-β-D-galactopyranoside-6-sulfate. mdpi.com |

| Advantages | Not affected by colored/turbid samples. creative-enzymes.com | Suitable for high-throughput screening, real-time monitoring. mdpi.com |

Lectin Histochemistry for Glycoconjugate Localization

Lectin histochemistry is a powerful technique used to identify and localize specific carbohydrate structures within tissues and cells. Lectins are proteins that bind to specific sugar moieties, and when labeled with a marker (such as a peroxidase or a fluorescent dye), they can reveal the distribution of their target glycoconjugates. nih.gov Several lectins specifically recognize N-acetyl-D-galactosamine, making them invaluable tools for studying its distribution in both normal and pathological conditions. glycomatrix.com

Detailed research has utilized a panel of GalNAc-binding lectins to characterize glycoconjugate expression in various tissues. For example, lectins such as Helix pomatia agglutinin (HPA), soybean agglutinin (SBA), and Dolichos biflorus agglutinin (DBA) are all specific for N-acetyl-D-galactosamine. nih.gov